molecular formula C21H21N3O4S B12205907 5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No.: B12205907
M. Wt: 411.5 g/mol
InChI Key: VJWWSMFXGGCYNJ-UHFFFAOYSA-N
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Description

5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a complex organic compound that belongs to the class of triazolothiazines. This compound is characterized by its unique structure, which includes both triazole and thiazine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, which are then subjected to cyclization reactions to form the triazole and thiazine rings. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various aromatic aldehydes. The reaction conditions usually involve refluxing in organic solvents such as ethanol or methanol .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of DNA synthesis and disruption of cell membrane integrity, leading to cell death in microbial and cancer cells .

Comparison with Similar Compounds

Compared to other triazolothiazines, 5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is unique due to its specific substituents on the aromatic rings. Similar compounds include:

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

5-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

InChI

InChI=1S/C21H21N3O4S/c1-4-28-16-10-7-14(11-17(16)27-3)18-12-19(25)24-21(29-18)22-20(23-24)13-5-8-15(26-2)9-6-13/h5-11,18H,4,12H2,1-3H3

InChI Key

VJWWSMFXGGCYNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)OC

Origin of Product

United States

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